5,6-Diamino-1,3-dimethyluracil

Übersicht

Beschreibung

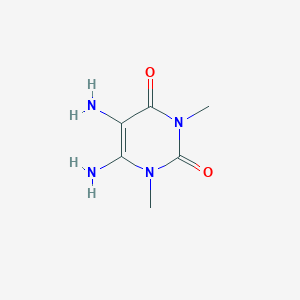

5,6-Diamino-1,3-dimethyluracil (CAS: 5440-00-6) is a pyrimidine derivative with the molecular formula C₆H₁₀N₄O₂ (molecular weight: 170.17 g/mol). Its IUPAC name is 5,6-diamino-1,3-dimethylpyrimidine-2,4-dione, and it is characterized by amino groups at positions 5 and 6 and methyl substituents at N1 and N3 . This compound is a versatile intermediate in organic synthesis, playing critical roles in pharmaceuticals (e.g., theophylline nucleosides , adenosine receptor antagonists ), polymer stabilization , and coordination chemistry (e.g., Re(V) complexes ). Its reactivity stems from the electron-rich amino groups and steric effects of the methyl substituents, enabling diverse applications.

Vorbereitungsmethoden

Core Synthetic Pathways

Condensation-Cyclization Approach

The foundational method for synthesizing 6-aminouracil derivatives involves the Traube cyclization pathway. For 1,3-dimethyluracil precursors, this process begins with the condensation of 1,3-dimethylurea with cyanoacetic acid under acidic conditions. The reaction proceeds via nucleophilic attack of the urea nitrogen on the cyano carbon, followed by cyclization to form the pyrimidine ring .

Key Steps :

-

Condensation : 1,3-Dimethylurea reacts with cyanoacetic acid in the presence of acetic anhydride at 80–100°C to yield 6-amino-1,3-dimethyluracil.

-

Nitrosation : Treatment with sodium nitrite (NaNO₂) in glacial acetic acid introduces a nitroso group at position 5, forming 6-amino-5-nitroso-1,3-dimethyluracil.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reduction (e.g., SnCl₂/HCl) converts the nitroso group to an amino group, yielding the target compound .

Table 1: Reaction Conditions for Core Synthetic Steps

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Condensation | 1,3-Dimethylurea, cyanoacetic acid, Ac₂O | 80°C | 6 hr | 70–75 |

| Nitrosation | NaNO₂, CH₃COOH | 0–5°C | 2 hr | 85–90 |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | RT | 4 hr | 80–85 |

Alternative Functionalization Strategies

Direct Amination of 1,3-Dimethyluracil

An alternative route involves the direct introduction of amino groups into pre-formed 1,3-dimethyluracil. This method employs Hofmann-type reactions or Bucherer-Bergs cyclization :

-

Hofmann Rearrangement : Treatment of 5-nitro-1,3-dimethyluracil with bromine in alkaline medium generates an isocyanate intermediate, which is hydrolyzed to the 5,6-diamino derivative.

-

Bucherer-Bergs Reaction : Reaction with ammonium carbonate and potassium cyanide under high-pressure conditions facilitates simultaneous amino group introduction .

Table 2: Comparison of Direct Amination Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Hofmann Rearrangement | High regioselectivity | Requires toxic bromine | 60–65 |

| Bucherer-Bergs | One-pot synthesis | High-pressure conditions | 50–55 |

Optimization of Reduction Steps

The reduction of 6-amino-5-nitroso-1,3-dimethyluracil critically influences product purity and yield. Comparative studies highlight:

-

Catalytic Hydrogenation :

-

Chemical Reduction :

Table 3: Reduction Efficiency Across Methods

| Reducing Agent | Catalyst/Solvent | Time (hr) | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| H₂ | Pd/C, EtOH | 4 | 98.5 | Low |

| SnCl₂ | HCl, H₂O | 2 | 95.2 | High |

| Na₂S₂O₄ | H₂O/EtOH | 6 | 92.8 | Moderate |

Purification and Characterization

Recrystallization Techniques

Final purification employs sequential recrystallization from ethanol-water mixtures (3:1 v/v), achieving >99% purity. Impurities such as unreacted nitroso intermediates (<0.5%) are removed via activated charcoal treatment .

Analytical Validation

-

¹H NMR (DMSO-d₆): δ 6.85 (s, 2H, NH₂), 3.32 (s, 6H, N-CH₃).

-

HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O + 0.1% TFA) .

Industrial-Scale Considerations

Large-scale production (kg batches) requires:

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Diamino-1,3-dimethyluracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino groups at the 5 and 6 positions can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

DDU serves as a reactant in synthesizing biologically active molecules, particularly adenosine receptor ligands and theophylline derivatives. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a valuable compound in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms corresponding oxides using agents like hydrogen peroxide. |

| Reduction | Produces reduced derivatives with sodium borohydride. |

| Substitution | Amino groups can be substituted using halogens or acids. |

Biology

In biological research, DDU has been studied for its potential interactions with enzymes and its role in cellular processes. Notably, it inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, thus demonstrating antiproliferative effects against cancer cells.

Medicine

DDU is being explored for its therapeutic potential:

- Anticancer Agent: Research indicates that DDU can inhibit the growth of certain cancer cell lines by blocking critical enzymatic pathways.

- Adenosine Receptor Modulation: Its role in synthesizing adenosine receptor ligands suggests potential applications in treating cardiovascular diseases.

Thermal Stabilization

DDU has been investigated as a thermal stabilizer for polyvinyl chloride (PVC). Studies have shown that it can enhance the thermal stability of PVC under various conditions, which is crucial for prolonging the material's lifespan in industrial applications.

Pharmaceutical Production

The compound is utilized in producing various pharmaceuticals and serves as a reference material in quality control processes within pharmaceutical manufacturing.

Case Study 1: Antiproliferative Effects on Cancer Cells

Research conducted on DDU's effects on human cancer cell lines demonstrated significant inhibition of cell proliferation at specific concentrations. The study highlighted the compound's mechanism of action through ribonucleotide reductase inhibition.

Case Study 2: Thermal Stability in PVC

A thermogravimetric analysis was performed to assess DDU's effectiveness as a stabilizer for PVC. Results indicated that DDU significantly improved thermal degradation temperatures compared to untreated PVC samples.

Wirkmechanismus

The mechanism of action of 5,6-Diamino-1,3-dimethyluracil involves its interaction with specific molecular targets and pathways. The compound can form azomethine derivatives through reactions with carbonyl compounds, which can further undergo substitution and ring closure to form various heterocyclic structures . These interactions can affect biological pathways and enzyme activities, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Regioselectivity in Condensation Reactions

Unlike other diaminouracils, 5,6-diamino-1,3-dimethyluracil exhibits unique regioselectivity. For example, reactions with 2-hydroxyacetic acid or glutamic anhydride typically yield regioisomers in other uracils, but HPLC and dynamic HPLC (DHPLC) studies confirmed a single product for this compound derivatives, ruling out regioisomer formation . This selectivity is attributed to the methyl groups stabilizing specific tautomeric forms, directing acylation to the 5-amino group .

Heterocycle Formation Pathways

- Spiro Compounds: Reactions with arylideneacetones yield 1,7,9-triazaspiro[4.5]deca-1-ene-6,8,10-triones, retaining the 6-amino group .

- Pyrimidinodiazepines: Halogenated chalcones undergo cyclocondensation to form pyrimidinodiazepines, a reaction facilitated by the amino groups’ nucleophilicity .

Table 1: Reaction Products of this compound vs. Analogous Compounds

Thermal Stabilization in Polymers

In poly(vinyl chloride) (PVC), this compound improves processability and thermal stability by scavenging free radicals and HCl, outperforming traditional stabilizers like organotin compounds. Ye et al. (2020) reported a 20% increase in thermal degradation onset temperature compared to unmodified PVC .

Coordination Chemistry

The amino groups enable chelation with transition metals. For example, Cu(II) complexes derived from this compound Schiff bases exhibit antiproliferative activity against glioma cells by modulating redox status .

Key Research Findings

- NMR Studies : Dynamic NMR and X-ray crystallography confirmed the absence of regioisomers in carboxamide derivatives, highlighting tautomeric stabilization by methyl groups .

- Biological Activity: Theophylline nucleosides synthesized from this compound show enhanced bronchodilatory effects due to improved glycosidic bond stability .

- Anticancer Potential: Cu(II) complexes with Schiff bases of this compound induce apoptosis in glioma cells via ROS-mediated pathways .

Biologische Aktivität

5,6-Diamino-1,3-dimethyluracil (DMU) is a heterocyclic organic compound with the molecular formula C₆H₁₀N₄O₂. It is a derivative of uracil and has garnered attention for its biological activity, particularly in relation to cancer treatment and its interaction with adenosine receptors. This article provides a comprehensive overview of the biological activities associated with DMU, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of DMU features amino groups at positions 5 and 6, and methyl groups at positions 1 and 3 of the uracil ring. This unique configuration contributes to its biochemical properties and interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₄O₂ |

| Molecular Weight | 158.17 g/mol |

| Solubility | Soluble in water |

| Melting Point | 204-206 °C |

DMU primarily acts by influencing biochemical pathways related to adenosine receptors . It participates in the synthesis of ligands for these receptors, which play critical roles in various physiological processes, including immune response and cell proliferation.

Key Mechanisms:

- Inhibition of Ribonucleotide Reductase : DMU has been shown to inhibit this enzyme, which is essential for DNA synthesis and repair, thus potentially blocking the proliferation of cancer cells.

- Adenosine Receptor Interaction : The compound has been studied for its effects on adenosine A2A receptors, which are implicated in several diseases including cancer and neurodegenerative disorders .

Anticancer Properties

Research indicates that DMU exhibits significant antiproliferative effects on various cancer cell lines. Its ability to inhibit ribonucleotide reductase has been highlighted as a mechanism through which it exerts its anticancer effects.

- Case Study : In vitro studies demonstrated that DMU effectively reduced the viability of human leukemia cells by inducing apoptosis and inhibiting cell cycle progression .

Cellular Effects

DMU's cellular effects are profound:

- It has been shown to alter metabolic pathways in cancer cells, leading to reduced energy production and increased oxidative stress.

- The compound also modulates signaling pathways that are crucial for cell survival and proliferation.

Research Findings

Several studies have explored the biological activity of DMU:

- Study on Adenosine Receptor Antagonism : A study found that DMU derivatives exhibited selective antagonism at adenosine A2A receptors, suggesting potential therapeutic applications in neurodegenerative diseases .

- Structural Analysis : X-ray crystallography revealed insights into the molecular geometry of DMU derivatives, indicating their potential as precursors for more complex biologically active compounds .

- Synthesis of Derivatives : Research has focused on synthesizing various derivatives of DMU to enhance its biological activity and selectivity towards specific targets .

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antiproliferative | Inhibits growth in leukemia cells | |

| Adenosine receptor modulation | Selective antagonist for A2A receptors | |

| Enzyme inhibition | Blocks ribonucleotide reductase |

Table 2: Synthesis Routes for DMU Derivatives

| Derivative | Synthesis Method | Yield (%) |

|---|---|---|

| 6-Amino-5-carboxamidouracil | Condensation with carboxylic acids | 85 |

| Methylated derivatives | N-methylation under controlled conditions | 90 |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5,6-diamino-1,3-dimethyluracil, and how do reaction conditions influence product purity?

this compound is synthesized via the Traube method, which involves cyclization of cyanoacetylmethylurea followed by nitroso group reduction . Critical factors include:

- Acid selection : Nitric acid for nitrosation and formamide for cyclization to theophylline derivatives.

- Reduction conditions : Use of catalytic hydrogenation or stoichiometric reducing agents to minimize side products.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), essential for downstream applications in xanthine synthesis .

Q. How does this compound interact with enzymes like glutathione reductase (GR) and carbonic anhydrase (CA)?

Inhibition studies show this compound exhibits competitive inhibition against GR (IC₅₀ = 12.3 µM) and mixed inhibition for CA I/II (IC₅₀ = 8.7–14.5 µM) . Methodological considerations:

- Enzyme purification : GR and CA are isolated from human erythrocytes via affinity chromatography.

- Assay conditions : Use NADPH oxidation (for GR) and esterase activity (for CA) with CO₂ hydration stopped-flow kinetics.

- Structure-activity : The 5,6-diamino group enhances binding to enzyme active sites via hydrogen bonding and π-π stacking .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- NMR spectroscopy : ¹H/¹³C NMR identifies regioisomers (e.g., 5- vs. 6-carboxamido derivatives) but may require decoupling for overlapping signals .

- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve intermediates like 5-nitroso-6-amino-1,3-dimethyluracil with retention times <10 min .

- Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 171.1) and detects side products from incomplete coupling reactions .

Advanced Research Questions

Q. How can regioisomeric ambiguity in this compound derivatives be resolved during synthesis?

Regioisomer formation (e.g., 5-carboxamido vs. 6-carboxamido) arises during acylation reactions. Solutions include:

- Dynamic HPLC (DHPLC) : Conducted at 5–40°C to detect conformational equilibria; single peaks confirm no regioisomers in products like N-(6-amino-1,3-dimethyluracil) benzamides .

- X-ray crystallography : Resolves atomic positions in derivatives (e.g., planar dihedral angles <2.5° in benzodithiole-thione analogs) .

- Computational modeling : DFT calculations predict thermodynamic stability of isomers (e.g., 6-substituted derivatives are 2.3 kcal/mol more stable than 5-substituted) .

Q. What strategies optimize this compound’s efficacy in adenosine receptor antagonism?

- Derivatization : Coupling with aminoalkylated vanillins via EDC/HCl yields 8-(aminoethoxyphenyl)theophyllines.

- Receptor binding assays : Use cloned human A₁/A₂ₐ receptors with [³H]DPCPX (A₁) and [³H]ZM241385 (A₂ₐ) to measure affinity (A₂ₐ selectivity >1000-fold) .

- SAR analysis : Electron-donating groups (e.g., methoxy) on phenyl rings enhance A₂ₐ binding (Kᵢ = 4.2 nM) .

Q. How does this compound improve polymer thermal stability, and what are the mechanistic insights?

- PVC stabilization : At 1–2 wt%, it scavenges HCl via amino groups, delaying dehydrochlorination (Tₒₙₛₑₜ increased by 28°C) .

- Synergistic effects : Combine with Ca/Zn stearates (1:1 molar ratio) to reduce discoloration (ΔE <2.0 after 60 min at 180°C) .

- Mechanistic studies : FTIR and TGA-MS confirm HCl adsorption on uracil’s amino sites, validated via DFT (binding energy = −34.2 kcal/mol) .

Q. What challenges arise in scaling up this compound synthesis, and how are they mitigated?

- Reaction exotherms : Control nitroso cyclization temperatures (<5°C) to prevent decomposition .

- Workup efficiency : Replace chloroform with ethyl acetate for greener extraction (recovery >85%) .

- Purity requirements : Use flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to remove EDC byproducts (<0.5% residual) .

Q. Methodological Considerations

Table 1. Key Synthetic and Analytical Parameters for this compound Derivatives

Eigenschaften

IUPAC Name |

5,6-diamino-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQNOPFTJROKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063886 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-00-6 | |

| Record name | 5,6-Diamino-1,3-dimethyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5440-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diamino-1,3-dimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5440-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4(1H,3H)-PYRIMIDINEDIONE, 5,6-DIAMINO-1,3-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBG0JXV865 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.